"2-(1-Aminoethyl)-4-methylphenol" IUPAC name and structure
"2-(1-Aminoethyl)-4-methylphenol" IUPAC name and structure
This in-depth technical guide details the structure, synthesis, and applications of 2-(1-Aminoethyl)-4-methylphenol , a specialized chiral intermediate critical in ligand design and pharmaceutical synthesis.
Executive Summary & Compound Identity
2-(1-Aminoethyl)-4-methylphenol is a chiral, bifunctional organic compound featuring a phenolic hydroxyl group and a primary amine on a benzylic ethyl chain. Structurally related to phenethylamines, it serves as a versatile building block for Salen-type ligands , chiral auxiliaries, and heterocyclic pharmaceutical intermediates.
Nomenclature & Identification
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IUPAC Name: 2-(1-Aminoethyl)-4-methylphenol[1]
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Systematic Name: 4-Methyl-2-(1-aminoethyl)phenol[1]
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CAS Number: 946838-82-0[1]
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Molecular Formula: C
H NO[2] -
Molecular Weight: 151.21 g/mol [2]
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SMILES: CC1=CC(=C(C=C1)O)C(C)N
Structural Analysis
The molecule consists of a p-cresol core substituted at the ortho-position with a 1-aminoethyl group.
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Chirality: The benzylic carbon (C1 of the ethyl group) is a chiral center, existing as (R)- and (S)-enantiomers. This stereocenter is crucial for asymmetric synthesis applications.
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Electronic Properties: The phenolic OH is an electron-donating group (EDG) via resonance, while the amino group provides basicity and nucleophilicity. The para-methyl group further activates the ring.
| Property | Value (Predicted/Experimental) |
| Physical State | Solid (crystalline) or viscous oil (depending on purity) |
| Melting Point | ~110–120 °C (estimated based on analogs) |
| pKa (Phenol) | ~10.0 |
| pKa (Amine) | ~9.5–10.5 |
| LogP | ~1.5–1.8 |
Synthesis & Manufacturing Protocols
The synthesis of 2-(1-aminoethyl)-4-methylphenol generally proceeds via the reductive amination of its ketone precursor, 2'-hydroxy-5'-methylacetophenone (also known as 2-acetyl-4-methylphenol).
Primary Route: Reductive Amination
This route is preferred for its scalability and direct access to the amine from commercially available ketones.
Reagents:
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Precursor: 2'-Hydroxy-5'-methylacetophenone (CAS 1450-72-2)
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Amine Source: Ammonium Acetate (NH
OAc) -
Reducing Agent: Sodium Cyanoborohydride (NaBH
CN) or Sodium Triacetoxyborohydride (STAB) -
Solvent: Methanol (MeOH)
Protocol:
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Imine Formation: Dissolve 2'-hydroxy-5'-methylacetophenone (1.0 eq) and NH
OAc (10.0 eq) in anhydrous MeOH. -
Reduction: Add NaBH
CN (0.7 eq) portion-wise at 0°C. -
Reaction: Stir at room temperature for 12–24 hours. The Lewis acidity of the phenol proton can catalyze imine formation, but adding Ti(OiPr)
(1.5 eq) can significantly boost yield by trapping water. -
Workup: Quench with aqueous NaOH to pH > 10 (to ensure the amine is neutral). Extract with dichloromethane (DCM).
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Purification: The product is often purified via acid-base extraction or recrystallization from ethanol/hexane.
Secondary Route: Oxime Reduction
This method avoids toxic cyanoborohydrides and is amenable to catalytic hydrogenation.
Protocol:
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Oximation: React the ketone with Hydroxylamine Hydrochloride (NH
OH·HCl) and Sodium Acetate in Ethanol/Water to form the oxime. -
Hydrogenation: Reduce the oxime using H
(50 psi) over Raney Nickel or Pd/C catalyst in ammoniacal ethanol.-
Note: High pressure and ammonia prevent secondary amine formation.
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Synthesis Workflow Visualization
The following diagram illustrates the critical pathways from the ketone precursor to the final amine, including the chiral resolution step.
Figure 1: Synthetic pathways for 2-(1-Aminoethyl)-4-methylphenol, detailing both reductive amination and oxime reduction routes.
Applications in Drug Development & Catalysis
Chiral Ligand Synthesis (Salen-Type)
The most significant application of this compound is as a precursor for chiral Schiff base ligands . When condensed with salicylaldehydes, the resulting "Salen" or "Salphen" complexes are potent catalysts for asymmetric reactions (e.g., Jacobsen epoxidation).
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Mechanism: The chiral center at the ethyl group induces stereoselectivity in metal-catalyzed transformations.
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Utility: Used in the synthesis of enantiopure pharmaceuticals.
Pharmacophore Development
The 2-(1-aminoethyl)phenol motif mimics the structure of norepinephrine and other catecholamines, making it a valuable scaffold for:
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Adrenergic Receptor Ligands: Potential selectivity for
- or -adrenergic receptors due to the methyl substitution on the ring. -
NMDA Receptor Antagonists: Similar structural motifs (e.g., Ifenprodil) contain phenolic amines.
Heterocycle Synthesis (Pictet-Spengler)
Reaction with aldehydes under acidic conditions yields tetrahydroisoquinolines via the Pictet-Spengler reaction.
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Reaction: 2-(1-Aminoethyl)-4-methylphenol + R-CHO
Substituted Tetrahydroisoquinoline. -
Significance: This generates rigid bicyclic cores found in numerous alkaloids and antiviral drugs.
Analytical Characterization
To validate the identity of synthesized 2-(1-Aminoethyl)-4-methylphenol, the following spectral signatures must be confirmed.
Proton NMR ( H NMR, 400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.25 | Doublet ( | 3H | Methyl of ethyl group (-CH(NH |
| 2.18 | Singlet | 3H | Aryl Methyl (-CH |
| 4.20 | Quartet | 1H | Benzylic Methine (-CH (NH |
| 6.60–7.00 | Multiplet | 3H | Aromatic Protons |
| ~8.00 | Broad Singlet | 3H | Ammonium/Phenolic protons (exchangeable) |
Mass Spectrometry (ESI-MS)
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Observed Ion:
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m/z: 152.1
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Fragmentation: Loss of NH
(m/z 135) is common in benzylic amines.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine and phenol.
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Storage: Store at 2–8°C. Hygroscopic.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3016365, 2-(Ethylamino)-4-methylphenol. Retrieved from [Link](Note: Structural analog reference for physical properties).
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Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
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Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
